2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone
Description
Properties
IUPAC Name |
2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5OS/c20-15-9-5-4-8-14(15)10-25-18-17(23-24-25)19(22-12-21-18)27-11-16(26)13-6-2-1-3-7-13/h1-9,12H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQTVEYMJGWBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazolo[4,5-d]pyrimidines, have been reported to modulate σ-receptors, inhibit β-secretase-1 (BACE-1), and cytochrome Cyp8b1. They also possess antiviral activity.
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through hydrogen bonding and other non-covalent interactions. These interactions can lead to changes in the conformation and function of the target proteins, thereby altering cellular processes.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone are largely determined by its interactions with various biomolecules. For instance, triazolopyrimidines have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism. This suggests that this compound may interact with these enzymes, potentially influencing their activity.
Cellular Effects
The effects of this compound on cells are likely to be multifaceted, given its potential interactions with various biomolecules. It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, its potential inhibition of protein kinases could disrupt cell signaling pathways, leading to changes in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of this compound likely involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a potential protein kinase inhibitor, it may bind to these enzymes, altering their activity and subsequently influencing cellular processes.
Biological Activity
The compound 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone is a member of the triazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer research. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H17FN6OS with a molecular weight of approximately 438.5 g/mol. The unique structure integrates a triazole and pyrimidine framework linked through a sulfur atom, with a fluorobenzyl group enhancing its lipophilicity and potential biological activity .
Research indicates that this compound acts primarily as an inhibitor of lysine-specific demethylase 1 (LSD1) . LSD1 plays a crucial role in epigenetic regulation by demethylating histones, thus influencing gene expression. By inhibiting LSD1, this compound can alter histone methylation patterns, leading to significant effects on cell proliferation and migration in various cancer cell lines .
Anticancer Properties
The anticancer properties of this compound have been evaluated through various in vitro studies. Notably:
- Cell Proliferation : Studies have demonstrated that treatment with this compound results in decreased cell proliferation in breast and colon cancer cell lines .
- Cell Migration : Inhibition of cell migration was also observed, indicating its potential as an anti-metastatic agent .
Comparative Efficacy
In comparative studies with other triazole-pyrimidine derivatives, this compound exhibited superior activity against LSD1 due to its specific structural features. The incorporation of both fluorinated aromatic groups and a triazole-pyrimidine core enhances its interaction with biological targets compared to similar compounds lacking these features .
Case Studies
Several case studies have highlighted the biological activity of similar compounds within the triazolo-pyrimidine class:
Scientific Research Applications
Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant biological activities. The specific applications of this compound can be categorized into several domains:
Antiviral Activity
Compounds similar to 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-phenylethanone have been explored for their ability to inhibit viral replication. Studies have shown that triazolo-pyrimidine derivatives can disrupt the RNA-dependent RNA polymerase (RdRP) of influenza viruses, potentially leading to new antiviral therapies .
Antimicrobial Properties
The structural features of this compound suggest potential antimicrobial activity. Compounds with similar triazole and thioether linkages have demonstrated effectiveness against various bacterial strains and fungi. This opens avenues for developing new antibiotics or antifungal agents.
Cancer Research
The fluorinated benzyl group may enhance the compound's ability to interact with cancer cell targets. Research into similar compounds has shown promising results in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring and subsequent modifications to introduce the thioether linkage and phenylethanone group. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical settings:
- Antiviral Studies : A series of hybrid compounds based on triazolo-pyrimidine scaffolds were synthesized and tested for their ability to inhibit viral replication in vitro. Results showed significant inhibition rates against influenza A virus .
- Antimicrobial Testing : A study evaluating various thioether-containing compounds demonstrated their efficacy against resistant bacterial strains, suggesting a potential for development into new antibiotic therapies.
Q & A
Basic: What are the key synthetic steps and reaction conditions for preparing this compound?
The synthesis involves a multi-step process:
Core Formation : Cyclization of precursors (e.g., 2-fluorobenzyl isothiocyanate and phenylhydrazine derivatives) under reflux in polar aprotic solvents like DMF .
Thioether Linkage : Reaction of the triazolopyrimidine core with 2-chloro-1-phenylethanone using a base (e.g., K₂CO₃) at 60–80°C .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .
Critical Parameters : Temperature control during cyclization and stoichiometric precision in substitution steps are vital for yield optimization (>60% reported) .
Basic: What analytical methods are recommended for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and aromatic proton environments (e.g., fluorobenzyl protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₂₂H₁₆FN₅OS: 417.42 g/mol) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Basic: How does substituent variation (e.g., fluorine vs. chlorine) affect solubility and reactivity?
| Substituent | Impact on Solubility | Reactivity |
|---|---|---|
| Fluorine (2-position) | Increases lipophilicity (logP ~2.8) | Enhances metabolic stability via C-F bond inertia . |
| Chlorine (analogs) | Higher logP (~3.2) but reduced solubility in polar solvents | May increase electrophilicity, risk of off-target binding . |
| Methodological Note : Solubility can be improved using DMSO or DMF co-solvents in biological assays . |
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Design of Experiments (DoE) : Screen catalysts (e.g., Pd/C for hydrogenation), solvent polarity (DMF vs. THF), and temperature (60–100°C) .
- Microwave-Assisted Synthesis : Reduces cyclization time from 12 hrs to 2 hrs, improving yield by 15–20% .
- In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real-time .
Advanced: How to design structure-activity relationship (SAR) studies for kinase inhibition?
Substituent Libraries : Synthesize analogs with methyl, methoxy, or nitro groups at the benzyl or phenylethanone positions .
Enzyme Assays : Test against kinase panels (e.g., EGFR, VEGFR2) using ADP-Glo™ assays .
Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to ATP-binding pockets .
Key Finding : Fluorine at the 2-position improves IC₅₀ by 3-fold compared to methyl analogs in EGFR inhibition .
Advanced: What mechanisms explain conflicting bioactivity data in different studies?
- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or endpoint measurements (viability vs. apoptosis) .
- Purity Artifacts : Impurities >5% (e.g., sulfoxide byproducts) may skew dose-response curves .
Resolution : Validate activity using orthogonal assays (e.g., Western blot for target phosphorylation) and HPLC-verified batches .
Advanced: How to assess stability under physiological conditions?
- Forced Degradation Studies : Incubate at pH 1–10 (37°C, 24 hrs) and analyze degradation products via LC-MS .
- Photostability : Expose to UV light (ICH Q1B guidelines) to identify light-sensitive moieties (e.g., thioether oxidation) .
Result : Compound is stable at pH 7.4 but degrades at pH <3 via triazole ring hydrolysis .
Advanced: What strategies address low bioavailability in preclinical models?
- Prodrug Design : Introduce phosphate esters at the phenylethanone carbonyl to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (85% encapsulation efficiency) for sustained release .
- PK/PD Modeling : Use rodent plasma concentration data to predict human dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
